![molecular formula C16H18O7 B2860172 2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 586998-85-8](/img/structure/B2860172.png)
2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
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Description
“2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the linear formula C19H22O7 . It has a molecular weight of 362.383 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C19H22O7 . The compound is part of the benzofuran family, which is a type of aromatic organic compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 362.383 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Reactions
- 2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate and related compounds can be synthesized from ethyl acetoacetate and α-bromo carboxylic acid chlorides. These compounds behave as unsaturated ketones towards various nucleophiles. They exhibit specific reactions with potassium hydroxide, sodium methoxide, and hydrogen peroxide in alkaline medium, leading to different furan derivatives (Rijke & Boelens, 2010).
Anticholinesterase Activity
- The compound has been used to synthesize carbamates with anticholinesterase action against human enzymes. These carbamates showed potent inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), indicating potential therapeutic applications (Luo et al., 2005).
Antimicrobial Activity
- Halogen and aminoalkyl derivatives of the compound were synthesized and tested for antimicrobial activity against various microbes, including Gram-positive cocci, Gram-negative rods, and yeasts. This indicates its potential use in developing antimicrobial agents (Krawiecka et al., 2012).
Potential in Tubulin Polymerization Inhibition
- Dihydrobenzofuran lignans related to this compound have been evaluated for potential antitumor activity. They showed promising activity, particularly against leukemia and breast cancer cell lines, by inhibiting tubulin polymerization, suggesting their potential as antimitotic and antitumor agents (Pieters et al., 1999).
properties
IUPAC Name |
2-methoxyethyl 5-ethoxycarbonyloxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-4-20-16(18)23-11-5-6-13-12(9-11)14(10(2)22-13)15(17)21-8-7-19-3/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGSCYHHHPKEHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)OCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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